

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate

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Compound of Interest

Compound Name: **ethyl 3-amino-1H-pyrazole-4-carboxylate**

Cat. No.: **B164198**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ethyl 3-amino-1H-pyrazole-4-carboxylate**, a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients. This document details its chemical properties, synthesis protocols, and key reactions relevant to drug discovery and development.

Nomenclature and Chemical Properties

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by an amino group at the C3 position and an ethoxycarbonyl group at the C4 position. Due to tautomerism inherent to the pyrazole ring, it is also commonly referred to by its IUPAC name, ethyl 5-amino-1H-pyrazole-4-carboxylate^{[1][2]}. It is a key intermediate in the synthesis of various pharmaceuticals, including Allopurinol, where it is considered a related compound^{[3][4]}.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C₆H₉N₃O₂	[1] [5] [6]
Molecular Weight	155.15 g/mol	[1] [5] [6]
CAS Number	6994-25-8	[2] [5] [6]
Appearance	White to pale yellow crystalline powder	[2] [3]
Melting Point	102-109 °C	[2] [3] [6]
Solubility	Chloroform (Sparingly), Methanol (Slightly)	[3]
InChI Key	YPXGHKWOJXQLQU- UHFFFAOYSA-N	[1] [2]

| SMILES | CCOC(=O)C1=C(N)NN=C1 |[\[1\]](#)[\[2\]](#) |

Table 2: Spectroscopic Data

Technique	Description
¹ H NMR	Spectra available in public databases, confirming the proton environments of the ethyl and pyrazole groups. [1]
Mass Spectrometry	GC-MS data confirms the molecular weight of 155 g/mol . [1]
Infrared (IR)	FTIR spectra show characteristic peaks for N-H, C=O, and C-N bonds. [1] [7]

| UV-VIS | UV absorption data is available.[\[1\]](#) |

Synthesis Protocols

The synthesis of **ethyl 3-amino-1H-pyrazole-4-carboxylate** is well-established. The most common laboratory and industrial-scale synthesis involves the reaction of an ethoxymethylene

compound with hydrazine hydrate.

This protocol outlines the cyclization reaction to form the pyrazole ring.

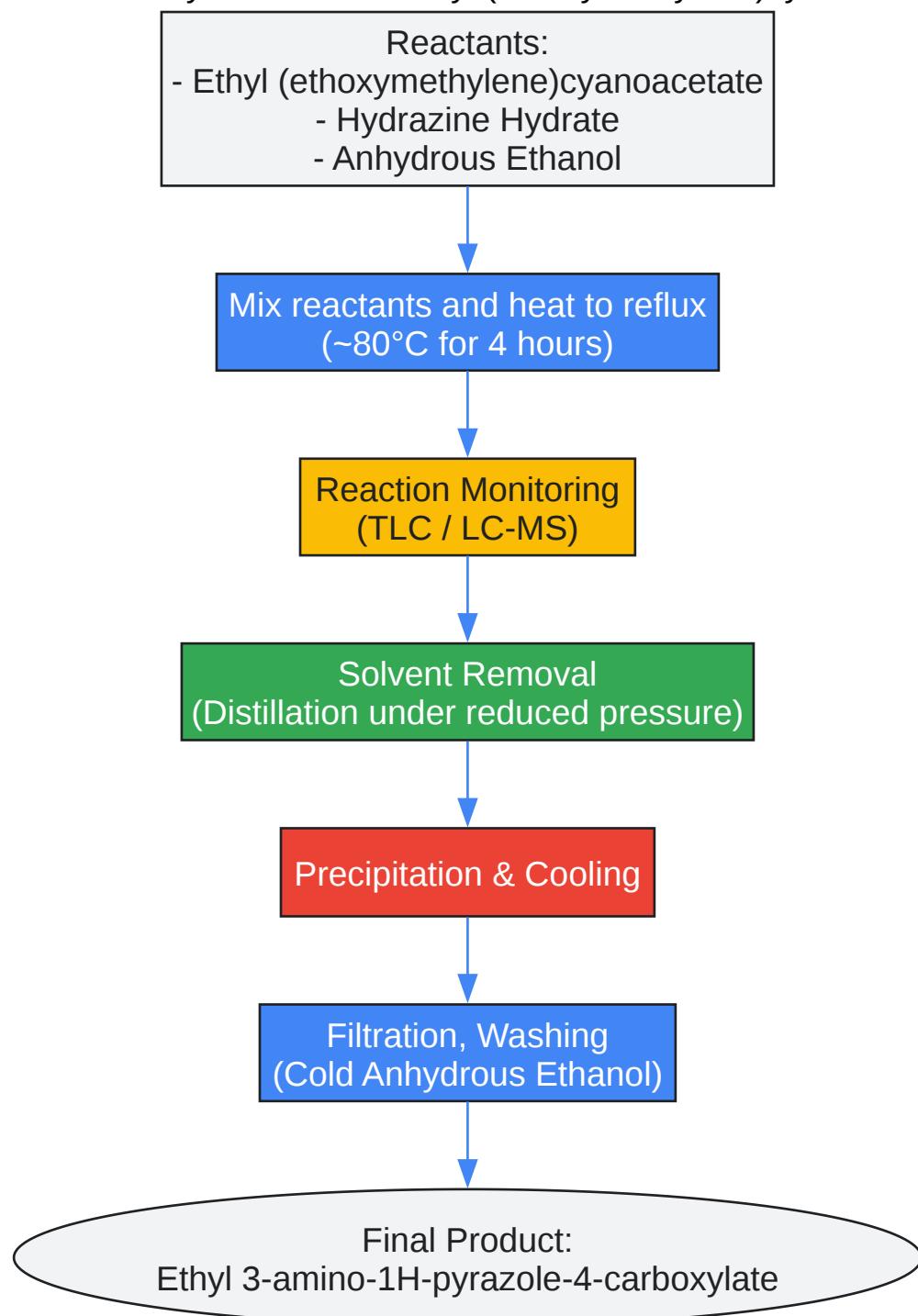
Materials:

- Ethyl (ethoxymethylene)cyanoacetate
- Hydrazine hydrate
- Anhydrous ethanol

Procedure:

- Charge a reaction vessel with anhydrous ethanol.
- Add ethyl (ethoxymethylene)cyanoacetate to the ethanol.
- Slowly add hydrazine hydrate dropwise to the mixture. A slight exotherm may be observed.
- Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
- Monitor the reaction to completion using an appropriate method (e.g., TLC or LC-MS).
- Upon completion, remove the ethanol by distillation under reduced pressure.
- Cool the resulting concentrated solid to room temperature to allow for precipitation.
- Filter the light yellow solid product, wash with cold anhydrous ethanol, and dry to yield **ethyl 3-amino-1H-pyrazole-4-carboxylate**[\[3\]](#)[\[5\]](#).

Workflow for Synthesis from Ethyl (ethoxymethylene)cyanoacetate

[Click to download full resolution via product page](#)*Synthesis Workflow Diagram.*

Applications in Drug Development & Medicinal Chemistry

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a cornerstone intermediate for synthesizing more complex heterocyclic systems with significant biological activity. Its amino and ester functionalities provide reactive handles for diversification.

The compound serves as a precursor for pyrazoloazines, which have applications in medicine and agriculture[7]. The primary amino group can be readily diazotized and coupled with active methylene compounds to generate fused heterocyclic systems like pyrazolo[5,1-c][1][5] [7]triazines and pyrazolo[1,5-a]pyrimidines[7]. These scaffolds are of high interest in drug discovery. For instance, pyrazole derivatives have been investigated for their analgesic and anti-inflammatory activities[8][9].

This protocol describes a general pathway for the derivatization of the title compound.

Materials:

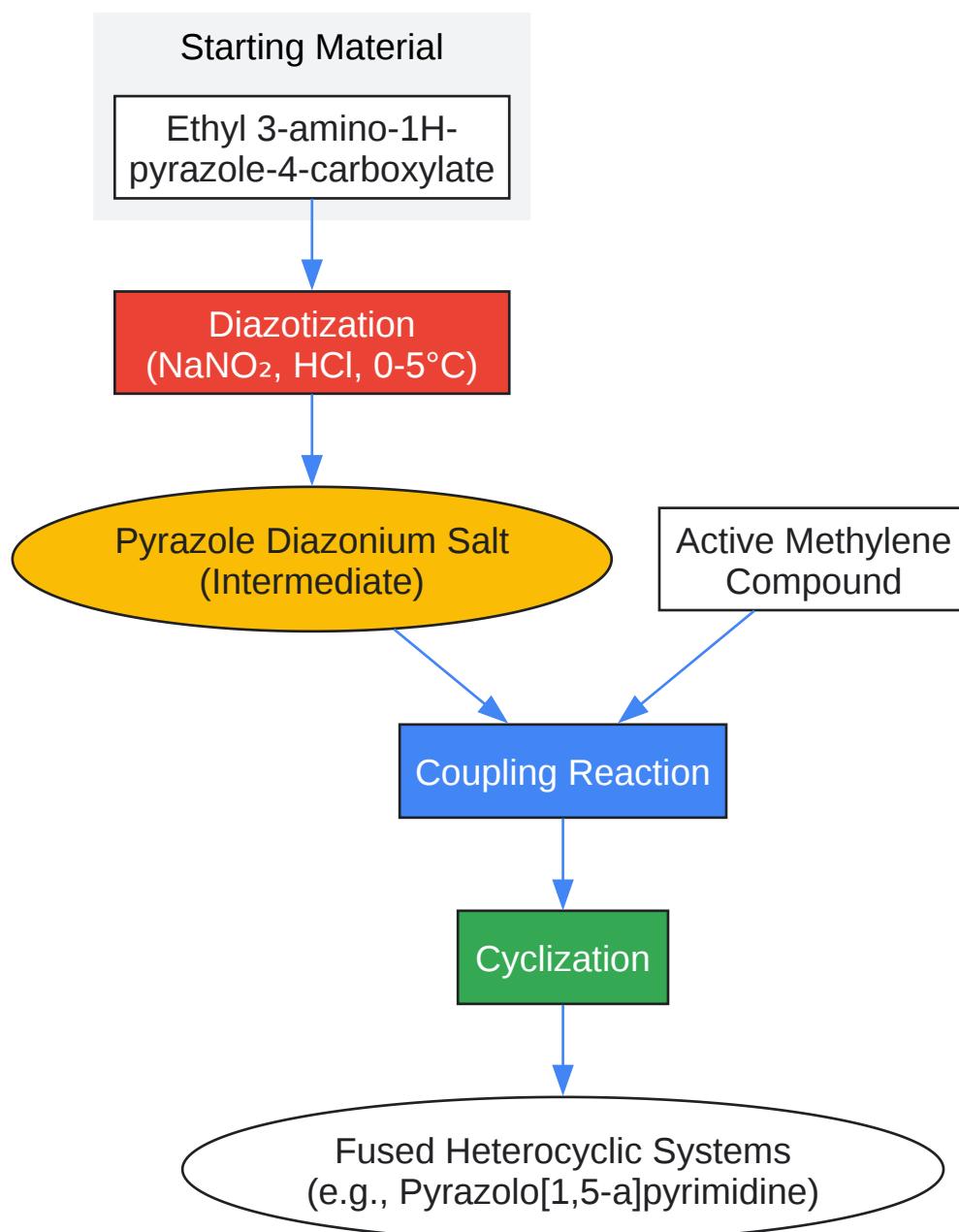
- **Ethyl 3-amino-1H-pyrazole-4-carboxylate**
- Sodium nitrite
- Hydrochloric acid
- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
- Appropriate solvent (e.g., ethanol)

Procedure:

- Dissolve **ethyl 3-amino-1H-pyrazole-4-carboxylate** in an acidic solution (e.g., HCl).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite dropwise to form the diazonium salt.
- In a separate vessel, prepare a solution of the active methylene compound.

- Slowly add the diazonium salt solution to the active methylene compound solution while maintaining the temperature and pH.
- The resulting coupled product can then be isolated and often undergoes spontaneous or induced cyclization to form the fused heterocyclic system.
- Purify the final product by recrystallization or chromatography[7].

Reaction Pathway for Pyrazoloazine Synthesis



[Click to download full resolution via product page](#)*General pathway for synthesis of pyrazoloazines.*

The versatility of **ethyl 3-amino-1H-pyrazole-4-carboxylate** also extends to its use as a ligand in the synthesis of metal coordination compounds and in the development of agrochemicals and materials[10][11][12]. Its derivatives are explored for a wide range of biological activities, including the inhibition of kinases like JAK and TLR, and their roles in pathways related to inflammation and cancer, such as COX and TNF-alpha[13].

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